![molecular formula C18H23N3O2S B2536149 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1448028-31-6](/img/structure/B2536149.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The structure also includes a pyrazole ring, which is a type of aromatic organic compound . The cyclopropyl group is a three-membered ring structure, which can contribute to the stability of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally soluble in organic solvents and have relatively high melting points .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming to identify potent and selective inhibitors of cyclooxygenase-2 (COX-2). The research led to the identification of celecoxib, a phase III clinical trial candidate for rheumatoid arthritis and osteoarthritis treatment, highlighting the compound's potential in developing COX-2 inhibitors (T. Penning et al., 1997).
Selectivity and Multifunctional Agents
Another study explored the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. The research found that such modifications could lead to the design of selective 5-HT7 receptor ligands or multifunctional agents, offering potential in treating complex diseases. This demonstrates the compound's versatility in drug design for CNS disorders (V. Canale et al., 2016).
Anticancer Properties
Research into pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, a novel class of heterocyclic compounds, revealed broad biological activity, including anticancer properties. The study found that these compounds exhibited cytotoxic and proapoptotic activity against cancer cell lines, indicating their potential as new anticancer drugs after optimization (Mateusz Kciuk et al., 2022).
Antibacterial Activities
A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the identification of compounds with high activities. This highlights the compound's role in developing new antibacterial agents (M. E. Azab et al., 2013).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase
Another research effort synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase. This study underscores the compound's potential in targeting multiple enzymes, suggesting its utility in designing drugs for various therapeutic applications (K. Kucukoglu et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21-18(14-6-7-14)11-16(20-21)12-19-24(22,23)17-9-8-13-4-2-3-5-15(13)10-17/h8-11,14,19H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTYWVMQHTYXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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